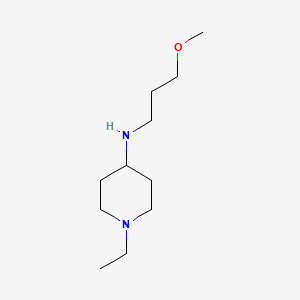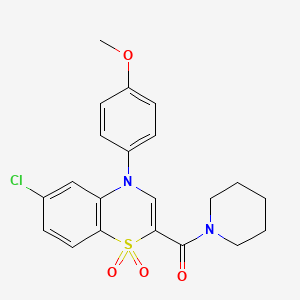![molecular formula C28H27N5O3 B2582919 2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-88-0](/img/structure/B2582919.png)
2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a chemical compound with the molecular formula C28H27N5O3 and a molecular weight of 481.556. It is a member of the quinazoline family, which consists of a benzene ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC(C)CNC(=O)c1ccc2c(c1)n3c(nn(c3=O)Cc4ccc(cc4)C=C)n(c2=O)Cc5ccccc5 .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 148.0±0.5 cm3, and a molar volume of 403.3±7.0 cm3. It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds. Its polar surface area is 85 Å2, and its polarizability is 58.7±0.5 10-24 cm3 .
科学的研究の応用
Synthesis and Characterization
The compound “AKOS004965812” has been synthesized and characterized through optimized methods. Researchers have developed convenient and efficient methodologies to obtain this compound in good yields. Techniques such as 1H- and 13C-NMR, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis have been employed to verify its structure . Additionally, single-crystal X-ray diffraction experiments have provided insights into its crystal structure .
Fluorescent Thermometry
Fluorescent temperature probes are essential tools for monitoring temperature in cells and suborganelles. The compound’s unique properties make it suitable for use in fluorescent thermometry. Researchers have explored strategies such as intramolecular rotation, polarity sensitivity, Förster resonance energy transfer, and structural changes to enhance resolution and sensitivity in intracellular/subcellular temperature detection .
Imidazole Synthesis
The compound’s structure includes an imidazole ring. Recent advances in imidazole synthesis have focused on regiocontrolled methods for constructing substituted imidazoles. These heterocycles play crucial roles in pharmaceuticals, agrochemicals, functional materials, and catalysis. Researchers have explored bond disconnections and functional group compatibility to achieve efficient imidazole synthesis .
Functional Materials and Biomedical Applications
Imidazoles find applications in functional materials, including dyes for solar cells and other optical devices. Their versatility allows for diverse uses, from pharmaceuticals to catalysis. Researchers continue to explore novel methods for synthesizing imidazoles to meet the demands of these applications .
Photoinduced Arylation and Alkylation
The compound’s structure suggests potential for photoinduced arylation or alkylation reactions. Such reactions can be useful for functionalizing molecules, including biological targets. Researchers have investigated similar compounds for their selective binding properties and potential applications .
Heavy Oil Recovery
While not directly related to the compound, heavy oil resources are estimated at billions of barrels worldwide. Developing efficient methods for heavy oil recovery is crucial. Researchers explore techniques to improve recoveries from heavy oil reservoirs, which often face challenges due to severe viscous fingering .
特性
IUPAC Name |
2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-19(2)16-29-25(34)22-13-14-23-24(15-22)33-27(31(26(23)35)17-20-9-5-3-6-10-20)30-32(28(33)36)18-21-11-7-4-8-12-21/h3-15,19H,16-18H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCSJGYKKQHLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2582846.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)

![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2582853.png)
![N-(3,5-difluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2582854.png)



![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2582859.png)